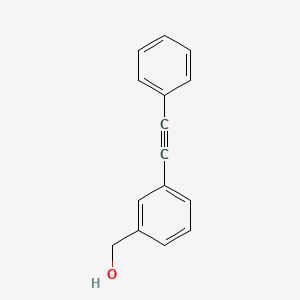

(3-(Phenylethynyl)phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

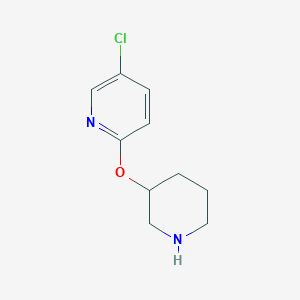

“(3-(Phenylethynyl)phenyl)methanol” is a chemical compound with the molecular formula C15H12O . It has a molecular weight of 208.26 . It is a powder at room temperature and has a melting point of 41-43°C .

Synthesis Analysis

The synthesis of “(3-(Phenylethynyl)phenyl)methanol” involves a coupling reaction . In a general procedure, phenylacetylene (4.5 mmol), aryl halide (3.0 mmol), Pd(PPh3)2Cl2 (2.0 mol%), and ChOH (4.0 mL) are added to a 25 mL round-bottom flask equipped with a magnetic bar . The mixture is then stirred at 40°C . After stirring, the reaction mixture is filtered .Molecular Structure Analysis

The molecular structure of “(3-(Phenylethynyl)phenyl)methanol” is represented by the InChI code: 1S/C15H12O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11,16H,12H2 .Physical And Chemical Properties Analysis

“(3-(Phenylethynyl)phenyl)methanol” is a powder at room temperature . It has a melting point of 41-43°C . The compound has a molecular weight of 208.26 and a molecular formula of C15H12O .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Enantioselective Epoxidation : The enantioselective epoxidation of α,β-enones using organocatalysts, such as synthesized from (R)-1-phenylethylamine, showcases the utility of related compounds in producing epoxides with high yields and enantioselectivities, critical for pharmaceutical and materials science applications (Lu et al., 2008).

Methylation of Amines and Transfer Hydrogenation : The use of methanol as a hydrogen source and C1 synthon for N-methylation of amines highlights its potential in chemical synthesis and energy technologies. This demonstrates the versatility of methanol and related alcohols in facilitating reactions under environmentally friendly conditions (Sarki et al., 2021).

Polymer and Materials Science : Novel electroluminescent conjugated polyelectrolytes based on polyfluorene and related compounds have been synthesized, showing promise for applications in organic electronics. These materials exhibit solubility in polar solvents such as methanol and have been used in device fabrication with high quantum efficiencies, indicating their potential in creating advanced optoelectronic devices (Huang et al., 2004).

C–C Coupling Reactions : The catalytic C–C coupling of methanol with allenes to produce higher alcohols, incorporating all-carbon quaternary centers, represents a significant advancement in utilizing methanol as a renewable chemical feedstock. This process underscores the importance of developing new catalytic methods for converting simple alcohols into more complex molecules (Moran et al., 2011).

Biomembrane Studies

- Lipid Dynamics : Research into the effects of methanol on lipid dynamics, specifically its impact on 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, offers insights into how solvents influence biomembrane structure and function. This study provides valuable information for understanding the role of solvents like methanol in biomembrane and proteolipid research, which could impact the study of transmembrane proteins/peptides (Nguyen et al., 2019).

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the phenyl group in the compound, show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The compound is synthesized using a sonogashira cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight of 20826 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Indole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities .

Action Environment

The compound is synthesized at a temperature of 40°c , suggesting that it may be stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

[3-(2-phenylethynyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11,16H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLPZRFRLKMOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Phenylethynyl)phenyl)methanol | |

CAS RN |

123926-88-5 |

Source

|

| Record name | [3-(2-phenylethynyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide](/img/structure/B2938617.png)

![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)

![(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2938630.png)

![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)